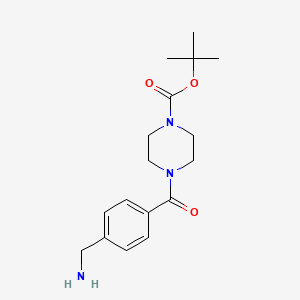

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a benzoyl group substituted with an aminomethyl moiety at the para position and a tert-butoxycarbonyl (Boc) protecting group on the piperazine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. Its structural flexibility allows for further functionalization, making it valuable in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)benzoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)14-6-4-13(12-18)5-7-14/h4-7H,8-12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTGJDOLWCYUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine Precursors

The tert-butyloxycarbonyl (Boc) group is introduced to piperazine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or tetrahydrofuran. For example, patent US6603003B2 demonstrates Boc protection under mild alkaline conditions (e.g., sodium bicarbonate) at 0–25°C, achieving >90% yields. This step ensures selective protection of the secondary amine, critical for subsequent functionalization.

Coupling with 4-(Aminomethyl)benzoyl Derivatives

The benzoyl moiety is introduced through amide bond formation. A representative protocol involves activating 4-(aminomethyl)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by coupling with Boc-piperazine. ChemicalBook data corroborates this approach, noting that analogous couplings (e.g., with pyridinyl derivatives) achieve 82–95% yields under optimized conditions.

Table 1: Comparative Coupling Conditions

Reductive Amination Strategies

Alternative routes employ reductive amination to conjugate the aminomethylbenzoyl group. For instance, reacting Boc-piperazine with 4-formylbenzoic acid followed by sodium cyanoborohydride in methanol at pH 5–6 yields the target compound. This method, while less common, avoids pre-activation of the carboxylic acid and is noted in SU467073 -derived protocols for analogous piperazines.

Alkylation and Final Functionalization

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Temperature and Time Considerations

Exothermic reactions (e.g., Boc protection) are conducted at 0°C to minimize decomposition, while coupling steps benefit from prolonged stirring (24–48 hours) at room temperature.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) report ≥98% purity for industrial-grade batches, with retention times of 8.2–8.5 minutes.

Industrial Applications and Scalability

Large-scale syntheses adopt continuous flow systems to enhance reproducibility. Patent CN101824009A ’s recrystallization protocol using 1,4-dioxane ensures high-purity yields (>87%) at kilogram scales. Challenges in solvent recovery and catalyst reuse are addressed via immobilized enzyme systems in recent advances .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Research

One of the prominent applications of this compound is in the field of antimicrobial research. Studies have shown that derivatives of piperazine can enhance the efficacy of antibiotics by inhibiting bacterial efflux pumps, specifically the AcrAB-TolC system in Escherichia coli. The structural modifications of piperazine derivatives, including the introduction of the aminomethyl-benzoyl group, have been linked to improved interactions with bacterial proteins, leading to enhanced antibiotic activity .

Case Study Example

In a study focusing on the optimization of pyridylpiperazine-based inhibitors, compounds similar to 4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester were evaluated for their ability to inhibit the AcrB efflux pump. The findings indicated that modifications at specific positions on the piperazine ring could significantly boost antibiotic potency without intrinsic antibacterial activity .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of novel compounds with potential biological activities. Researchers utilize this compound to synthesize more complex molecules that may exhibit therapeutic properties.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the piperazine ring.

- Introduction of the benzoyl group via acylation reactions.

- Esterification with tert-butyl alcohol to yield the final product.

These synthetic routes are crucial for producing analogs that can be tested for various biological activities.

Pharmacological Applications

Potential Therapeutic Uses

While primarily used for research purposes, compounds like this compound have shown promise in preliminary studies related to:

- Pain Management : Modifications of piperazine derivatives have been explored for their analgesic properties.

- Neuropharmacology : Some studies suggest potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems.

Mechanism of Action

The mechanism of action of 4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of the kinase enzyme, thereby inhibiting its activity. This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzoyl Ring

4-Formylbenzoyl Derivatives

- tert-Butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate (): Structure: The benzoyl group bears a formyl (-CHO) substituent instead of aminomethyl (-CH₂NH₂). Synthesis: Prepared via EDCI/HOBt-mediated coupling of 4-formylbenzoic acid with Boc-piperazine, yielding a white solid (91.2% yield). Key Data: ESI-MS m/z 319.4 [M+H]⁺; ¹H-NMR signals at δ 10.06 (s, formyl proton) and 7.81 (dd, aromatic protons) . Comparison: The formyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation), whereas the aminomethyl group in the target compound enables hydrogen bonding and solubility in aqueous media.

Methoxycarbonyl/Carboxy Derivatives

- 4-[(2-Methoxycarbonyl-phenyl)-phenyl-methyl]-piperazine-1-carboxylic acid tert-butyl ester (11-a) ():

- Structure : Contains a methoxycarbonyl (-COOMe) group on a biphenylmethyl scaffold.

- Key Data : MS m/z 411.2 [M+H]⁺ (calc. 410.22); hydrolyzes spontaneously to the carboxylic acid derivative (11-b, m/z 397.2 [M+H]⁺) .

- Comparison : The ester group in 11-a offers stability under basic conditions, contrasting with the primary amine in the target compound, which requires Boc protection to prevent undesired reactions.

Brominated and Heterocyclic Derivatives

Piperazine Ring Modifications

Carbamoyl and Cyano Substituents

- 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester ():

- tert-Butyl 4-cyanopiperazine-1-carboxylate (): Structure: Contains a cyano (-CN) group, offering a handle for further functionalization via click chemistry. Key Data: ChemSpider ID 21112162; molecular formula C₁₀H₁₇N₃O₂ .

Boronic Ester Derivatives

Biological Activity

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1299397-08-2) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O3, with a molecular weight of 319.41 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, particularly in central nervous system (CNS) agents and antitumor compounds.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that modifications to the piperazine structure can enhance anticancer properties.

The compound's mechanism involves inhibition of the monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid signaling pathways. Studies have demonstrated that certain derivatives exhibit competitive inhibition with IC50 values as low as 0.84 µM, highlighting their potential as therapeutic agents targeting the endocannabinoid system . The structure-activity relationship (SAR) studies emphasize the importance of specific functional groups in enhancing binding affinity and selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH) .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of benzoylpiperidine derivatives, one compound demonstrated remarkable selectivity for MAGL and significant inhibition of cell viability in ovarian cancer cells that overexpress MAGL. The findings suggested that structural modifications could lead to more potent inhibitors suitable for clinical development .

Case Study 2: CNS Activity

Another investigation focused on the CNS effects of piperazine derivatives, including this compound. The study found that these compounds could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Data Table: Biological Activities and IC50 Values

| Compound Name | Target | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Benzoylpiperidine Derivative | MAGL | OVCAR-3 | 0.84 |

| Benzoylpiperidine Derivative | Antiproliferative | MDA-MB-231 | 19.9 |

| Benzoylpiperidine Derivative | Antiproliferative | COV318 | 43.9 |

Q & A

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand binding to ATP pockets (e.g., in kinases), using PDB structures (e.g., 1M7B) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating favorable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.